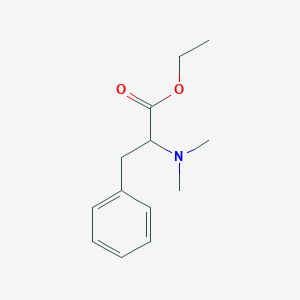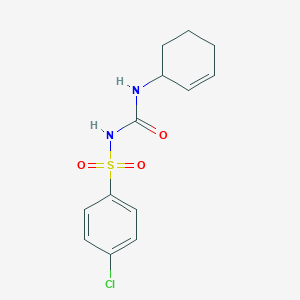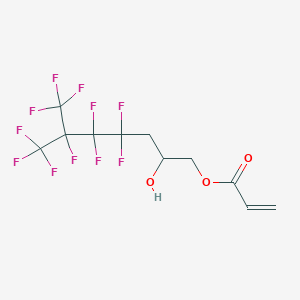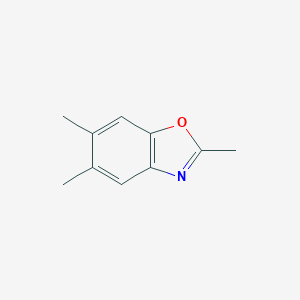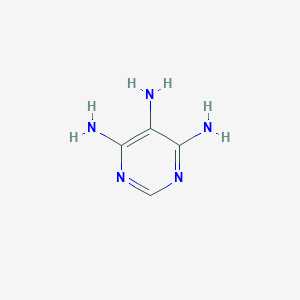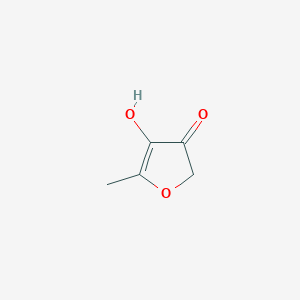
4-Hidroxi-5-metil-3-furanona
Descripción general
Descripción
4-Hydroxy-5-methylfuran-3(2H)-one (HMF) is a naturally occurring compound found in many plant species. It is a component of many essential oils, including those from citrus fruits, and is used in a variety of applications as a flavoring agent and preservative. HMF has also been studied for its potential use as an antioxidant, antimicrobial, and anti-inflammatory agent.
Aplicaciones Científicas De Investigación
Ensayo de Oxidorreductasa
4-Hidroxi-5-metil-3-furanona se puede utilizar en el ensayo de oxidorreductasa para la evaluación de la actividad de la oxidorreductasa . Las oxidorreductasas son enzimas que catalizan la transferencia de electrones de una molécula (el oxidante) a otra (el reductor). Este compuesto se puede utilizar para evaluar la actividad de estas enzimas, que desempeñan funciones cruciales en muchos procesos biológicos.
Formación de Compuestos de Sabor
El compuesto está involucrado en la formación del compuesto de sabor y precursor 4-hidroxi-5-metil-3[2H]-furanona (HMF, norfuranol) en extractos de proteínas citosólicas obtenidos de Zygosaccharomyces rouxii . Esto sugiere su posible uso en la industria alimentaria para el desarrollo de sabores.
Reacción de Maillard
4-Hidroxi-5-metil-3(2H)-furanona contribuye al pardeamiento en el sistema de reacción de Maillard de xilosa-lisina . La reacción de Maillard es una reacción química entre aminoácidos y azúcares reductores que da a los alimentos dorados su sabor deseable, y este compuesto juega un papel significativo en este proceso.
Agente Antiinfeccioso
El análisis del ciclo celular mostró que this compound detuvo el ciclo celular en la fase S y G2/M en Candida albicans . Esto sugiere que puede tener potencial como agente antiinfeccioso en infecciones microbianas humanas.
Saborizante Alimenticio
Debido a sus bajos umbrales de olor y sus atractivas cualidades aromáticas, las 4-hidroxi-3(2H)-furanonas se consideran compuestos aromáticos excepcionales y se utilizan, entre otros, para aromatizar mermeladas, jaleas, bebidas, helados, bebidas alcohólicas y dulces .
Formación de Polímeros
Cuando 4-Hidroxi-5-metil-3(2H)-furanona se calienta en una solución tampón con o sin lisina, se descompone o se polimeriza, y aparecen polímeros coloreados e incoloros . Esto sugiere su posible uso en el desarrollo de nuevos materiales.
Direcciones Futuras
The future directions of research on 4-Hydroxy-5-methylfuran-3(2H)-one could involve further investigation into its role in inter-domain communication, as suggested by its ability to mimic a bacterial quorum-sensing autoinducer . Additionally, more research could be done to understand its synthesis and the role of the Cff1p protein in this process .
Mecanismo De Acción
Target of Action
The primary target of 4-Hydroxy-5-methyl-3-furanone (HMF) is the oxidoreductase enzymes . These enzymes play a crucial role in various biological processes, including energy production, detoxification, and cellular repair .
Mode of Action
HMF interacts with its targets, the oxidoreductase enzymes, by participating in their assays, which evaluate the enzymes’ activity
Biochemical Pathways
HMF is involved in the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor . It’s formed from D-fructose-1,6-bisphosphate in the presence of the yeast Zygosaccharomyces rouxii . The downstream effects of this pathway are complex and can lead to the formation of a variety of volatile compounds, many of which contain sulfur .
Pharmacokinetics
Given its small molecular weight (11410 g/mol ), it’s reasonable to hypothesize that it could be well-absorbed and distributed in the body
Result of Action
HMF has been found to enhance the proliferation of human tumor cells in vitro . It also has the potential to arrest the cell cycle at the S and G2/M phase in Candida albicans, suggesting potential as an anti-infective agent .
Action Environment
The action of HMF can be influenced by environmental factors such as pH and temperature. For instance, the reaction of HMF with cysteine or hydrogen sulfide at pH 4.5 for 60 min at 140 degrees C produces complex mixtures of volatile compounds
Análisis Bioquímico
Biochemical Properties
4-Hydroxy-5-methyl-3-furanone may be used in oxidoreductase assays for the evaluation of oxidoreductase activity This suggests that it interacts with enzymes such as oxidoreductases, which play a crucial role in oxidation-reduction processes
Cellular Effects
Some studies suggest that it may have potential as an anti-infective agent in human microbial infections
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known to interact with enzymes such as oxidoreductases , suggesting that it may be involved in oxidation-reduction processes
Propiedades
IUPAC Name |
4-hydroxy-5-methylfuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c1-3-5(7)4(6)2-8-3/h7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVYTANECMRFGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047417 | |
| Record name | 4-Hydroxy-5-methyl-3-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Colourless to white solid; Fruity caramel or burnt pineapple aroma | |
| Record name | Norfuraneol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031859 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 4-Hydroxy-5-methyl-3(2H)-furanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1438/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in water; Slightly soluble in fats, Soluble (in ethanol) | |
| Record name | 4-Hydroxy-5-methyl-3(2H)-furanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1438/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
19322-27-1 | |
| Record name | 4-Hydroxy-5-methyl-3(2H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19322-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-5-methyl-3(2H)-furanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019322271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(2H)-Furanone, 4-hydroxy-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Hydroxy-5-methyl-3-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-5-methylfuran-3(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.040 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXY-5-METHYL-3(2H)-FURANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MTB57102LQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Norfuraneol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031859 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
126.6 - 127.5 °C | |
| Record name | Norfuraneol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031859 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the sensory perception of 4-Hydroxy-5-methyl-3(2H)-furanone?
A1: HMFO possesses a potent aroma described as caramel-like, sweet, and fruity. It contributes to the characteristic aroma of strawberries, pineapples, and cooked meat. [, ]
Q2: Is 4-Hydroxy-5-methyl-3(2H)-furanone the primary aroma compound in all fruits where it is found?
A3: While important in strawberries and pineapples, HMFO is not always the primary aroma compound in every fruit it's found in. Research on melons, for example, found 4-Hydroxy-5-methyl-3(2H)-furanone present in both a standard and a new acidic musk melon cultivar, but it was not a defining aroma characteristic. []
Q3: How is 4-Hydroxy-5-methyl-3(2H)-furanone formed?
A4: HMFO is primarily formed through the Maillard reaction, a complex series of reactions between reducing sugars and amino acids that occurs during cooking or heating of foods. [, , ]
Q4: Which sugars are the most efficient precursors of HMFO in the Maillard reaction?
A5: While HMFO can be formed from various sugars, pentoses like xylose, arabinose, and ribose are particularly efficient precursors. Among them, ribose appears to be the most effective. []
Q5: Are there any non-Maillard reaction pathways for the formation of HMFO?
A6: Yes, research suggests that HMFO can also be formed from the degradation of N-(1-deoxy-D-ribulos-1-yl)-glutathione, an Amadori rearrangement product derived from ribose and glutathione. []
Q6: Can the type of amino acid present in the Maillard reaction influence HMFO formation?
A7: Research using complex Maillard model systems demonstrated that the presence of cysteine significantly impacted the formation of HMFO, indicating the importance of specific amino acids in the reaction pathway. []
Q7: In what foods is 4-Hydroxy-5-methyl-3(2H)-furanone commonly found?
A8: HMFO has been identified in a wide range of foods, including fruits like strawberries [, , ] and pineapples [], as well as cooked meat products [, ]. It is also a characteristic aroma compound in soy sauce. [, , ]
Q8: Is there a difference in the HMFO content between fermented and acid-hydrolyzed soy sauces?
A9: Yes, research has shown that fermented soy sauce contains lower levels of HMFO compared to acid-hydrolyzed soy sauce. This difference is attributed to the distinct production processes and the resulting chemical profiles of the two types of soy sauce. []
Q9: Does aging affect the concentration of HMFO in alcoholic beverages?
A10: Research on Jiangxiangxing Baijiu, a Chinese liquor, showed that the concentration of HMFO increased significantly during the aging process. A 30-year-old sample contained considerably higher levels of HMFO compared to a 3-year-old sample, indicating its contribution to the aged aroma of the beverage. []
Q10: What is the molecular formula and weight of 4-Hydroxy-5-methyl-3(2H)-furanone?
A11: The molecular formula of HMFO is C5H6O3, and its molecular weight is 114.10 g/mol. [, ]
Q11: Can you describe the structure of HMFO?
A12: HMFO is a five-membered ring containing one oxygen atom (furan). It has a hydroxyl group (-OH) at position 4 and a methyl group (-CH3) at position 5 of the furan ring. The carbonyl group (C=O) is located at position 3, contributing to its reactivity. []
Q12: How stable is 4-Hydroxy-5-methyl-3(2H)-furanone under different conditions?
A13: While HMFO can be isolated and characterized, it is relatively unstable and prone to degradation upon heating, especially in the presence of amino acids. [] This degradation contributes to the formation of other volatile compounds and influences the final aroma profile of foods.
Q13: What is the role of 4-Hydroxy-5-methyl-3(2H)-furanone in the generation of sulfur-containing aroma compounds?
A14: HMFO plays a crucial role as an intermediate in the formation of sulfur-containing volatiles, which contribute significantly to the aroma of cooked meat. In model systems containing cysteine and ribose, HMFO was shown to react with sulfur-containing compounds, leading to the generation of meaty aroma compounds like 2-methyl-3-furanthiol and 2-furfurylthiol. [, , , ]
Q14: Can 4-Hydroxy-5-methyl-3(2H)-furanone be glycosylated?
A15: Yes, research has shown that HMFO can be enzymatically glucosylated by sucrose phosphorylase, resulting in the formation of 2-ethyl-5-methyl-3(2H)-furanone 4-O-α-D-glucopyranoside (2E5MF-G) and 5-ethyl-2-methyl-3(2H)-furanone 4-O-α-D-glucopyranoside (5E2MF-G). []
Q15: What is the significance of HMFO glucosides?
A16: Glucosylation of HMFO leads to the formation of stable, odorless, and powdered forms of the compound. These glucosides have the potential to act as prodrugs, releasing the active HMFO upon hydrolysis in the body. []
Q16: How is HMFO analyzed and quantified in food matrices?
A17: Gas chromatography-mass spectrometry (GC-MS) is a common technique for analyzing and quantifying HMFO in food samples. [, , , ] Solid-phase extraction (SPE) can be employed to extract and concentrate HMFO from complex matrices before GC-MS analysis. []
Q17: Does 4-Hydroxy-5-methyl-3(2H)-furanone exhibit any biological activities?
A18: Research has shown that HMFO possesses antioxidant properties. [, , , ] It has also demonstrated antimelanogenic effects, inhibiting melanin formation in murine melanoma cells. [, ]
Q18: How does 4-Hydroxy-5-methyl-3(2H)-furanone inhibit melanin formation?
A19: Studies suggest that HMFO acts through a dual mechanism to inhibit melanogenesis: by downregulating tyrosinase gene expression and by directly inhibiting tyrosinase enzyme activity. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Silane, [[(3alpha,5beta,20S)-pregnane-3,20-diyl]bis(oxy)]bis[trimethyl-](/img/structure/B90880.png)

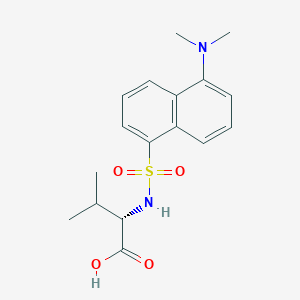
![[3-(2,5-Dioxo-4-oxazolidinyl)propyl]guanidine](/img/structure/B90886.png)

